tert-Butyl 2-benzyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
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Overview
Description
tert-Butyl 2-benzyl-1-oxo-2,8-diazaspiro[45]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure
Preparation Methods
The synthesis of tert-Butyl 2-benzyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the formation of the spirocyclic core, followed by the introduction of the tert-butyl and benzyl groups. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to achieve high yields and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining the quality of the product .
Chemical Reactions Analysis
tert-Butyl 2-benzyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially leading to new derivatives with different properties.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
tert-Butyl 2-benzyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It may be used in the study of biological pathways and interactions due to its unique structure.
Industry: It can be used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of tert-Butyl 2-benzyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows it to fit into unique binding sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar compounds to tert-Butyl 2-benzyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate include:
- tert-Butyl 2-oxo-1-oxa-8-azaspiro[4.5]decane-8-carboxylate
- tert-Butyl 2-(4-cyano-3-methylphenyl)-3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
- tert-Butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
These compounds share similar spirocyclic structures but differ in the functional groups attached to the core. The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties .
Properties
IUPAC Name |
tert-butyl 2-benzyl-1-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N2O3/c1-19(2,3)25-18(24)21-12-9-20(10-13-21)11-14-22(17(20)23)15-16-7-5-4-6-8-16/h4-8H,9-15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQNPEKYMQNBCIV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CCN(C2=O)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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